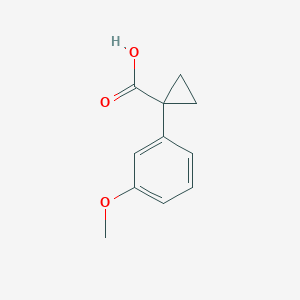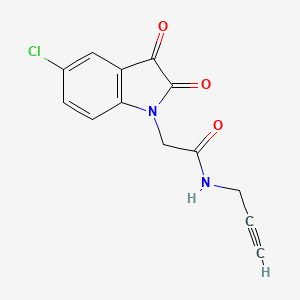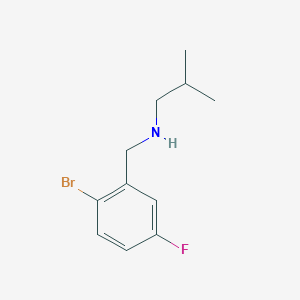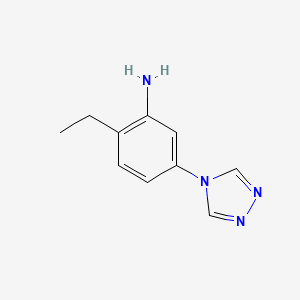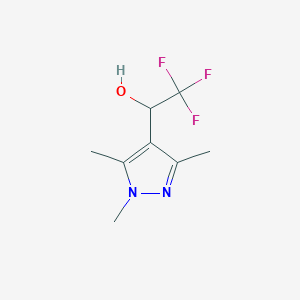
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
“2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C8H11F3N2O . It’s a versatile compound with potential applications in scientific research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3N2O/c1-11-4 (2-3-10-11)5 (12)6 (7,8)9/h2-3,5,12H,1H3 .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 208.18 .Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have been significantly recognized for their anti-inflammatory and antibacterial properties. Their chemical structure, particularly the placement of the trifluoromethyl group on the pyrazole nucleus, plays a crucial role in their activity profile. These compounds have been explored for the development of novel anti-inflammatory and antibacterial agents with the aim of achieving better action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Environmental and Health Impacts of Fluorinated Alternatives
Research on per- and polyfluoroalkyl substances (PFASs) has highlighted the environmental persistence, bioaccumulation, and potential toxicity of these compounds and their fluorinated alternatives. Studies suggest that novel fluorinated alternatives may exhibit comparable or even more serious potential toxicity than legacy PFASs, raising concerns about their environmental and health impacts. This necessitates additional toxicological studies to assess their safety and long-term usage implications (Wang et al., 2019).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, including their degradation pathways and the role of microbial degradation, has been extensively reviewed. Understanding the biodegradability of these chemicals is essential for evaluating their environmental persistence and the formation of perfluoroalkyl acids, which are subjects of regulatory concern due to their toxic profiles. This area of research underscores the need for further studies on the environmental monitoring and ecotoxicological assessment of these compounds (Liu & Avendaño, 2013).
Organic Light-Emitting Diodes (OLEDs) Applications
The application of BODIPY-based materials, closely related in structural innovation to trifluoromethylpyrazoles, in organic light-emitting diodes (OLEDs) has been reviewed. These materials have emerged as promising alternatives for active materials in OLED devices, contributing to the development of 'metal-free' infrared emitters and highlighting the potential for further research in this area (Squeo & Pasini, 2020).
Anticancer Applications
Pyrazoline derivatives have been synthesized and evaluated for their anticancer activity. The extensive research in this domain suggests that pyrazoline, a core structure in many compounds, exhibits significant biological effects, including anticancer properties. This underscores the potential of pyrazoline derivatives in the development of new anticancer agents, offering a broad scope for further investigation (Ray et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3,5-trimethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIONNHWZSTHSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(trimethyl-1H-pyrazol-4-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)
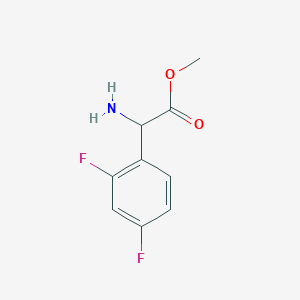
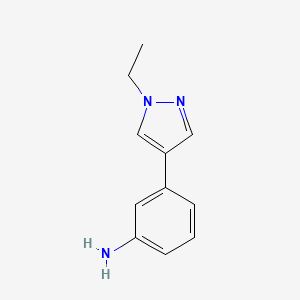
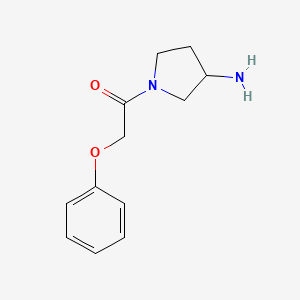
![2-Methyl-3-[methyl(phenyl)amino]propanoic acid](/img/structure/B1453648.png)
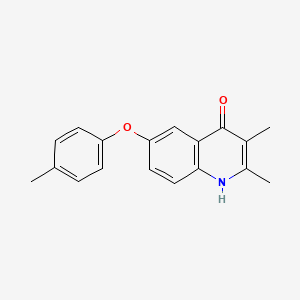
![1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1453653.png)
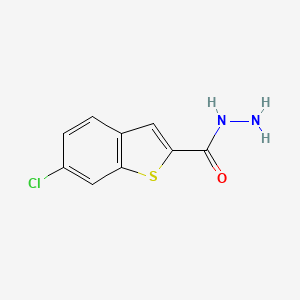
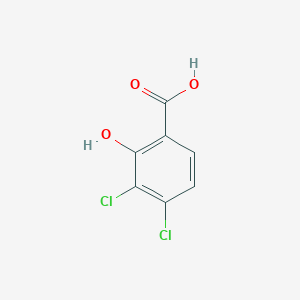
![5-(2-furyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1453659.png)
